L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE
Description
Contextualization within Morphinan (B1239233) Alkaloid Chemistry and Opioid Research
Morphinan alkaloids, both naturally occurring and synthetic, represent a class of compounds that are among the most potent analgesics known. plos.org The foundational molecule of this class, morphine, was first isolated from the opium poppy. nih.gov The versatile chemical structure of morphine and its relatives has long captured the interest of researchers aiming to synthesize new opioid ligands. benthamscience.com The primary goal of this extensive research has been to dissociate the desired analgesic properties from undesirable side effects, seeking to create safer therapeutic options. nih.govbenthamscience.com Morphinan derivatives produce their biological effects by interacting with opioid receptors—primarily the µ (mu), δ (delta), and κ (kappa) receptors—which are part of the G-protein-coupled receptor family. benthamscience.com
Historical Perspectives on Morphinan Analog Synthesis and Exploration
The history of morphinan chemistry is a chronicle of significant scientific achievements, evolving goals, and shifting research focus.
The initial paradigm of morphinan research was centered on creating analogs with improved safety profiles while retaining the potent analgesic effects of morphine. nih.gov This led to the development of numerous derivatives. Over time, research expanded to create molecules with different pharmacological profiles. For instance, the natural precursor thebaine became a crucial starting material for semi-synthesizing not only analgesics like oxycodone but also opioid antagonists such as naloxone (B1662785) and naltrexone, which are vital for treating opioid overdose. plos.org
In the late 1990s and early 2000s, the research landscape was profoundly impacted by the emerging opioid crisis, which was linked to the widespread prescription of opioid medications. congress.govharvard.edu This public health crisis shifted the focus of medicinal chemistry towards designing novel analgesics with a reduced potential for abuse and dependence. ama-assn.org Concurrently, researchers began exploring morphinan derivatives for applications beyond pain relief, investigating their potential as neuroprotective agents for conditions like Parkinson's disease. researchgate.net
Structural Class and Stereochemical Significance
The biological activity of morphinan compounds is intrinsically linked to their complex, three-dimensional structure and precise stereochemistry.
The morphinan scaffold is a rigid tetracyclic ring system that forms the core of morphine and its derivatives. nih.gov This fundamental structure consists of a phenanthrene (B1679779) ring system with an additional piperidine (B6355638) ring fused in a specific manner. The intricate and non-uniform arrangement of atoms within this scaffold presents significant challenges for chemical synthesis. wikipedia.org
Modifications to this core structure can dramatically alter a compound's pharmacological properties. ontosight.ai Key positions for chemical alteration include the C-3 phenolic hydroxyl group, the C-6 carbonyl group, the C-14 position, and the N-17 methyl group. mdpi.comnih.gov Changes at these sites influence how the molecule binds to different opioid receptors, affecting its potency, selectivity, and functional activity (agonist, partial agonist, or antagonist). ontosight.ainih.gov
| Property | Description |
| CAS Number | 5985-38-6 |
| Molecular Formula | C₂₁H₃₃NO₉ |
| Molecular Weight | 443.49 g/mol |
| Systematic Name | 17-methylmorphinan-3-ol 2,3-dihydroxybutanedioate hydrate (B1144303) (1:1:2) |
| Synonym | Dromoran |
| Data sourced from LookChem lookchem.com |
Stereochemistry—the specific 3D arrangement of atoms—is of paramount importance in the morphinan class. The designation "L-" in L-3-HYDROXY-N-METHYLMORPHINAN refers to its levorotatory nature, meaning it rotates plane-polarized light to the left. This particular stereoisomer is also known as Levorphanol (B1675180).
The biological effects of morphinans are highly stereospecific. For example, the enantiomer (non-superimposable mirror image) of levorphanol is dextrorphan. nih.gov While the "L" isomer possesses potent analgesic properties, its "D" counterpart, dextrorphan, lacks significant analgesic activity but is utilized as an antitussive (cough suppressant). sci-hub.se This stark difference in pharmacology between enantiomers underscores the critical role that precise spatial arrangement plays in the interaction between the molecule and its biological targets. The specific stereochemical configuration of the L-isomer is essential for its characteristic activity within the central nervous system.
Structure
2D Structure
Properties
CAS No. |
5985-38-6 |
|---|---|
Molecular Formula |
C21H29NO7 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
InChI Key |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levorphanol tartrate; Levo-dromoran; Levorphanol D-tartrate dihydrate; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of L 3 Hydroxy N Methylmorphinan Dihydrate
Established Synthetic Routes to L-3-HYDROXY-N-METHYLMORPHINAN and its Derivatives
The synthesis of L-3-hydroxy-N-methylmorphinan often begins with precursors like dextromethorphan (B48470) (3-methoxy-17-methylmorphinan), requiring key chemical transformations to yield the desired product. researchgate.net
Demethylation Strategies
Demethylation is a fundamental transformation in morphinan (B1239233) chemistry, crucial for unmasking functional groups and enabling further derivatization. Both O-demethylation and N-demethylation are key steps in the synthesis of L-3-hydroxy-N-methylmorphinan and related compounds.
O-Demethylation: The conversion of 3-methoxy-N-methylmorphinan (dextromethorphan) to 3-hydroxy-N-methylmorphinan involves the cleavage of the aryl methyl ether. researchgate.net This unmasking of the phenolic functionality is a well-established strategy in synthetic chemistry. chim.it A common reagent used for this O-demethylation is boron tribromide (BBr₃) in a solvent like dichloromethane. researchgate.net Other methods for O-demethylation in the broader context of morphinan chemistry include the use of Brønsted acids, Lewis acids, and strongly nucleophilic reagents. chim.it
N-Demethylation: While not a direct step to produce the title compound from its methoxy (B1213986) precursor, N-demethylation is a critical reaction for creating derivatives that are often the ultimate synthetic goal. For instance, secondary amines derived from N-demethylation are vital intermediates for pharmacologically significant compounds. chim.itgoogle.com Standard procedures for N-demethylation of morphinans have historically included:
The von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide (CNBr) to react with the tertiary amine, forming a cyanamide (B42294) intermediate that is subsequently hydrolyzed to the secondary amine. chim.itgoogle.comgoogle.com
Chloroformate Reagents: Reaction with chloroformates, such as methyl chloroformate or ethyl chloroformate, followed by hydrolysis is another widely used technique. chim.itgoogle.comnottingham.ac.uk
Oxidative Methods: More recent and milder protocols involve oxidative N-demethylation. These can be mediated by palladium catalysts or through electrochemical means. chim.itgoogle.comacs.org Electrochemical anodic oxidation, for example, provides a reagent- and catalyst-free procedure that generates an iminium ion, which can then be hydrolyzed to the desired nor-derivative. acs.org
The choice of demethylation agent depends on the specific substrate and desired outcome, with modern methods focusing on avoiding hazardous reagents and improving efficiency. google.comacs.org
| Reagent/Method | Intermediate | Key Characteristics | Reference |
|---|---|---|---|
| Cyanogen Bromide (von Braun) | Cyanamide | Classic, effective method; uses hazardous reagent. | chim.itgoogle.com |
| Ethyl Chloroformate | Carbamate | Widely used; followed by hydrolysis. | chim.itnottingham.ac.uk |
| Palladium Catalysis | - | Milder, catalytic protocol. | google.comgoogle.com |
| Electrochemical Oxidation | Iminium ion | Reagent/catalyst-free; avoids hazardous chemicals; scalable. | acs.org |
Impurity Reduction and Crystallization Techniques
Achieving high purity is critical for the utility of L-3-hydroxy-N-methylmorphinan, particularly as a pharmaceutical intermediate. Purification is typically achieved through standard organic chemistry techniques. Following the primary reaction, such as demethylation or cyclization, the crude product is often subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. lupinepublishers.com
Crystallization is a key final step for purification. The crude product is dissolved in a suitable solvent or solvent system and allowed to crystallize. For example, after synthesis, the final product can be precipitated from the reaction mixture and purified by recrystallization. nottingham.ac.uk In one specific synthesis of a related isomorphinan, the crude product was collected by filtration and purified through recrystallization from ethyl acetate (B1210297) to yield orange prisms. sci-hub.se The selection of the appropriate solvent is crucial to ensure effective removal of impurities and to obtain a high yield of the crystalline solid product.
Industrial-Scale Synthetic Considerations
Translating laboratory syntheses to an industrial scale introduces considerations regarding cost, safety, efficiency, and environmental impact. For morphinan synthesis, a major focus has been on developing methods that avoid hazardous reagents traditionally used in demethylation, such as cyanogen bromide and chloroformates. google.com The development of mild, catalytic protocols for N-demethylation holds immense commercial potential. google.comgoogle.com
Recent advancements highlight the industrial applicability of newer technologies. For example, an electrochemical N-demethylation protocol has been successfully transferred to a flow electrolysis cell, enabling its scale-up. acs.org This strategy is particularly attractive as it avoids stoichiometric amounts of hazardous reagents, does not require an inert atmosphere or anhydrous solvents, and can be performed in a one-pot manner by adding acid to the crude electrolysis mixture to yield the final product. acs.org Furthermore, in industrial N-demethylation processes that involve hydrolysis of a cyanamide intermediate, the use of less corrosive sulfuric acid is preferred. chim.it These adaptations are crucial for making the synthesis of morphinan derivatives safer, more sustainable, and economically viable for commercial production. researchgate.net
Advanced Asymmetric Synthesis Approaches for Enantiomeric Purity
The pharmacological activity of morphinans is highly dependent on their absolute configuration. acs.org Therefore, controlling stereochemistry during synthesis is paramount. Advanced asymmetric synthesis provides routes to enantiomerically pure morphinans, avoiding the need for resolving racemic mixtures which is inherently limited to a 50% theoretical yield. researchgate.net
Several strategies have been developed to introduce and control chirality in the synthesis of the morphinan skeleton: researchgate.net
Chiral Catalysts: Enantioselective reactions catalyzed by chiral metal complexes are powerful tools. For instance, the Noyori asymmetric reduction is a key step in an enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. nih.gov This approach allows for the preparation of either enantiomeric series simply by selecting the corresponding enantiomer of the chiral catalyst. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a molecule to direct a stereoselective reaction, after which it is removed. This method has been applied in the synthesis of lignans, a related class of natural products, to achieve stereoselective methylation. nih.gov
Bio-inspired Reactions: A bio-inspired palladium-catalyzed dearomatization arene coupling reaction has been used to forge the morphinan core, providing a concise asymmetric total synthesis of complex morphinans. researchgate.net
These asymmetric approaches represent a significant advancement over classical methods, offering efficient and highly selective pathways to the desired enantiomer of pharmacologically significant morphinans. researchgate.netacs.org
Diverse Chemical Reactions and Functional Group Transformations
The morphinan skeleton is a versatile scaffold that can undergo a wide array of chemical reactions and functional group transformations, enabling the synthesis of a diverse range of derivatives with unique properties.
Oxidative and Reductive Modifications of the Morphinan Skeleton
Oxidative and reductive reactions are fundamental for modifying the morphinan core, particularly for introducing or altering functional groups at various positions.
Oxidative Modifications:
Alcohol Oxidation: The secondary alcohol at the C-6 position is a common site for oxidation. The Swern oxidation, Pfitzner-Moffatt reaction, and the milder Albright-Goldman protocol (using DMSO and acetic anhydride) have been successfully applied to morphinan scaffolds to convert the C-6 hydroxyl group into a ketone. nottingham.ac.uk The Oppenauer reaction has also been used for this transformation. libretexts.org
Hydroxylation: Introduction of a hydroxyl group at the challenging C-14 position can be achieved via peroxyacid oxidation of a dienol acetate intermediate. nottingham.ac.uk
Rearrangements: The morphinan skeleton can undergo unique oxidative rearrangements. For example, a derivative bearing a bicyclo[2.2.2]octenone skeleton was found to undergo oxidative cleavage and recyclization in the presence of a base and air, in a process thought to involve a Baeyer–Villiger-type oxidation. nii.ac.jp
Reductive Modifications:
Double Bond Reduction: The 7-8 double bond present in morphine and related alkaloids can be readily reduced. Catalytic hydrogenation, for instance using a Pd/C catalyst, is a standard method to saturate this bond, leading to dihydro-derivatives. nottingham.ac.ukoup.com
Carbonyl Group Reduction: The ketone at the C-6 position can be reduced to the corresponding alcohol. Steric approach control during hydride reduction can selectively deliver a specific stereoisomer of the resulting allylic alcohol. libretexts.org A more drastic reduction is the Wolff–Kishner reaction, which completely removes the 6-carbonyl group to yield a 6-desoxo-N-methylmorphinan. mdpi.comnih.gov
Epoxide Ring Opening: Reductive cleavage of the 4,5-epoxy ring (the E-ring) is another important transformation.
These oxidative and reductive modifications are crucial for accessing a wide range of semi-synthetic opioids and exploring structure-activity relationships within the morphinan class. oup.com
| Reaction Type | Transformation | Example Reagent(s) | Reference |
|---|---|---|---|
| Oxidation | C-6 alcohol to ketone | Swern / Albright-Goldman reagents | nottingham.ac.uk |
| Oxidation | C-14 hydroxylation | Peroxyacid on dienol acetate | nottingham.ac.uk |
| Reduction | C-7/C-8 double bond saturation | H₂, Pd/C | nottingham.ac.ukoup.com |
| Reduction | C-6 ketone removal (deoxygenation) | Hydrazine (B178648) hydrate (B1144303), KOH (Wolff–Kishner) | mdpi.com |
| Reduction | C-6 ketone to alcohol | Hydride reagents | libretexts.org |
Nucleophilic Substitution Reactions in Morphinan Series
Nucleophilic substitution is a fundamental class of reactions for the functionalization of the morphinan skeleton. These reactions have been particularly useful in modifying the C-ring of morphine and its derivatives. The reactivity and outcome of these substitutions are highly dependent on the substrate, specifically on the presence and nature of leaving groups and the saturation of the C-ring.
One area of focus has been the reactions involving derivatives with good leaving groups at the C-6 position. For instance, studies have explored the nucleophilic substitution reactions of 6-O-mesylneopine. mdpi.com The tosyl and mesyl esters of morphine alkaloids are common substrates for these transformations. In the case of 7,8-dihydro compounds, direct substitution can occur. However, with derivatives that are unsaturated at the Δ7,8 position or with substrates like pseudocodeine tosylate, the reactions often proceed through allylic rearrangement mechanisms, leading to the introduction of nucleophiles at different positions than the initial leaving group. nih.gov This complexity allows for the synthesis of a variety of substituted morphinans, depending on the reaction conditions and the specific substrate used. nih.gov
Diels-Alder Cycloaddition Reactions of Morphinan-6,8-Dienes
The Diels-Alder reaction, a [4 + 2] cycloaddition, is a powerful tool for constructing complex polycyclic structures. In the context of morphinans, this reaction is prominently used with morphinan-6,8-dienes like thebaine and oripavine. mdpi.comnih.gov These molecules contain an electron-rich diene system within their C-ring, making them ideal substrates for reaction with electron-deficient dienophiles. mdpi.com
This cycloaddition typically results in the formation of 6,14-ethenomorphinans, which are characterized by an ethylene (B1197577) bridge between positions 6 and 14, imparting a rigid structure to the molecule. nih.govsemanticscholar.org The reaction is known for its high regio- and stereoselectivity. The cycloaddition of unsymmetrical dienophiles to thebaine generally occurs on the β-face of the molecule, leading predominantly to C-7 substituted derivatives. mdpi.com This selectivity is attributed to the polarizing effect of the 6-methoxy group on the diene system. mdpi.com
A variety of dienophiles have been successfully employed in these reactions, leading to a wide array of bridged morphinan structures. The choice of dienophile directly influences the nature of the substituent introduced onto the newly formed etheno bridge.
Table 1: Examples of Diels-Alder Reactions with Thebaine
| Dienophile | Major Product(s) | Reference |
|---|---|---|
| Methyl vinyl ketone | 7α-Acetyl-6,14-endo-ethenotetrahydrothebaine | mdpi.com |
| Ethyl acrylate | 7α-Ethoxycarbonyl-6,14-endo-ethenotetrahydrothebaine | mdpi.comresearchgate.net |
| Acrylonitrile | 1:1 mixture of 7α- and 7β-cyano derivatives | mdpi.com |
| Phenyl vinyl ketone | 7α-Benzoyl derivative (nepenthone) | mdpi.com |
| Maleic anhydride | Exclusive β-face addition product | mdpi.com |
The Diels-Alder reaction of morphinan-6,8-dienes can, in theory, produce up to eight different isomers with an unsymmetrical dienophile, although in practice, a high degree of selectivity is often observed. mdpi.comresearchgate.net
Deletion of Carbonyl Groups
The removal of carbonyl groups, particularly at the C-6 position of the morphinan skeleton, is a significant transformation that impacts the molecule's pharmacological profile. The Wolff-Kishner reduction is a classic and effective method for achieving this deoxygenation. nih.govmdpi.com This reaction converts the 6-keto function of N-methylmorphinan-6-ones directly into a methylene (B1212753) group, yielding the corresponding 6-desoxo-N-methylmorphinans. nih.govmdpi.com
The process involves treating the 6-keto morphinan with hydrazine hydrate, typically in a high-boiling solvent like triethylene glycol, followed by the addition of a strong base such as potassium hydroxide (B78521) at elevated temperatures. nih.gov This transformation has been applied to several 14-hydroxy and 14-alkoxy substituted N-methylmorphinan-6-ones. nih.govmdpi.com
Table 2: Deletion of the C-6 Carbonyl Group via Wolff-Kishner Reduction
| Starting Material (6-keto-N-methylmorphinan) | Product (6-desoxo-N-methylmorphinan) | Reference |
|---|---|---|
| Oxymorphone (1) | 6-Desoxo-oxymorphone (1a) | nih.govmdpi.com |
| 14-O-Methyloxymorphone (2) | 6-Desoxo-14-O-methyloxymorphone (2a) | nih.govmdpi.com |
| 14-O-Benzyloxymorphone (3) | 6-Desoxo-14-O-benzyloxymorphone (3a) | nih.govmdpi.com |
The removal of the polar carbonyl group generally increases the lipophilicity of the molecule and can alter its interaction with opioid receptors. mdpi.com
Functionalization of Specific Positions
Targeted modification of specific atoms on the morphinan scaffold is a key strategy in medicinal chemistry to fine-tune the activity of these compounds.
Position 3: The phenolic hydroxyl group at C-3 is a common site for modification. O-demethylation of 3-methoxy compounds is a standard procedure to yield the free phenol (B47542). researchgate.net Conversely, the hydroxyl group can be converted into a triflate, which serves as a leaving group for subsequent reactions like palladium-catalyzed amination to introduce various amino groups. drugbank.com
Position 5: Introduction of substituents at the C-5 position has also been explored. For example, the methylation of 14-O-methyloxymorphone at this position yields 14-methoxymetopon (B146635), demonstrating that this site is accessible for alkylation. nih.gov The presence of a bulky group at C-5 can also influence the stereochemical outcome of reactions on the C-ring, such as the Diels-Alder reaction. researchgate.net
Position 6: The C-6 position is one of the most extensively studied sites for functionalization. researchgate.net The versatile 6-carbonyl group can be transformed into a wide range of functionalities, including hydrazones, oximes, and semicarbazones. nih.gov It can also be converted to amino and guanidino groups. ingentaconnect.comnih.gov Another notable transformation is the introduction of a cyano group using a modified van Leusen reaction, which converts the carbonyl compound into a nitrile with an additional carbon atom. mdpi.com Furthermore, the 6-keto group can be stereoselectively reduced to the corresponding 6-hydroxy group via catalytic hydrogenation. google.com
Position 14: Functionalization of the C-14 position, which is unsubstituted in natural morphine, has led to compounds with a broad array of activities. nih.gov This includes the introduction of hydroxyl and various alkoxy groups, such as methoxy and benzyloxy, which significantly influences the compound's properties. nih.gov
Position 17 (Nitrogen): The N-methyl group is another critical site for modification. The replacement of this group with other substituents, such as N-phenethyl, N-allyl, or N-cyclopropylmethyl, is a well-established strategy to modulate the pharmacological activity, often converting agonists into antagonists or mixed agonist-antagonists. nih.govnih.gov
Structure Activity Relationship Sar Studies of L 3 Hydroxy N Methylmorphinan Dihydrate Derivatives
Investigation of Substituent Effects on Morphinan-Receptor Interactions
The affinity and efficacy of morphinan (B1239233) derivatives at opioid receptors are highly sensitive to substitutions at several key positions on the morphinan scaffold. Research has focused on modifications at the C-5, C-6, C-14, and N-17 positions to elucidate their roles in receptor binding and to develop compounds with more desirable therapeutic properties. nih.govnih.gov
Impact of C-6 Carbonyl Group Deletion
The C-6 position of the morphinan skeleton is a frequent target for chemical modification. While many clinically significant opioids like oxycodone and oxymorphone possess a C-6 carbonyl group, its deletion has been shown to influence receptor selectivity. nih.govnih.gov For instance, the removal of the 6-carbonyl group in oxymorphone to its 6-desoxo analog resulted in improved selectivity for the μ-opioid receptor (MOP) versus the δ-opioid receptor (DOP), without significantly altering the MOP versus κ-opioid receptor (KOP) selectivity. nih.gov However, in derivatives that also feature substitutions at other positions, such as a 5-methyl group, the deletion of the 6-keto group can lead to a more pronounced reduction in selectivity for the MOP receptor over both DOP and KOP receptors. nih.gov
Functionalization of the C-6 carbonyl group into other moieties, such as cyano groups, has also been explored. The introduction of a 6-cyano substituent in N-methylmorphinans has been shown to increase MOP receptor activity compared to the parent 6-keto compounds. nih.gov This modification can lead to ligands with high MOP receptor affinity and reduced binding at DOP and KOP receptors, thereby enhancing MOP selectivity. nih.govresearchgate.net
| Compound | Modification | MOP Receptor Selectivity (vs. DOP) | MOP Receptor Selectivity (vs. KOP) |
| Oxymorphone | 6-carbonyl present | Baseline | Baseline |
| 6-Desoxo-oxymorphone | 6-carbonyl deleted | Improved | Unchanged |
| 5-Methyl-oxymorphone | 6-carbonyl present, 5-methyl present | Baseline | Baseline |
| 6-Desoxo-5-methyl-oxymorphone | 6-carbonyl deleted, 5-methyl present | Reduced | Reduced |
Influence of C-14 Oxygenation and Substituents
While naturally occurring opioids are typically unsubstituted at the C-14 position, the introduction of a hydroxyl group or other substituents at this position has profound effects on the pharmacological profile of morphinan derivatives. nih.govrsc.org The presence of a 14-hydroxyl group is a common feature in many potent semisynthetic opioids, including oxycodone, oxymorphone, and the antagonists naloxone (B1662785) and naltrexone. rsc.org
Replacing the 14-hydroxyl group with alkoxy groups has been a key strategy in medicinal chemistry. For example, the introduction of a 14-methoxy group in oxymorphone was found to increase binding affinities at all three major opioid receptors. nih.gov Further extending the alkoxy chain to a 14-benzyloxy group maintained high μ-receptor affinity but decreased selectivity over δ and κ receptors. nih.gov The nature of the substituent at C-14 can significantly modulate both affinity and efficacy. For instance, substituting the 14-hydroxyl with a phenylpropoxy group can convert a MOP-selective ligand into a nonselective agonist, often with a dramatic increase in antinociceptive potency. nih.gov
| Compound | C-14 Substituent | μ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | κ-Receptor Kᵢ (nM) |
| Oxymorphone | -OH | 0.25 | 19.3 | 29.8 |
| 14-O-Methyloxymorphone | -OCH₃ | 0.10 | 4.80 | 10.2 |
| 14-O-Benzyloxymorphone | -OCH₂Ph | 0.12 | 2.14 | 1.18 |
Role of C-5 Substitutions
Position 5 on the morphinan ring has also been a target for structural modification to improve the therapeutic profile of opioid analgesics. The introduction of a methyl group at the C-5 position, as seen in metopon (5-methyldihydromorphinone), can lead to higher analgesic potency compared to morphine. nih.gov
In the series of 14-alkoxy-N-methylmorphinan-6-ones, the addition of a 5-methyl group to 14-O-methyloxymorphone to create 14-methoxymetopon (B146635) retained high subnanomolar affinity for the MOP receptor while reducing affinities for the DOP and KOP receptors, thus increasing MOP receptor selectivity. nih.gov This modification did not substantially alter the compound's agonist activity. researchgate.net Replacing the 5-methyl group with a larger 5-benzyl group was also well-tolerated, maintaining high MOP receptor affinity and selectivity and resulting in a highly potent MOP agonist. nih.gov
| Compound | C-5 Substituent | C-14 Substituent | MOP Receptor Kᵢ (nM) | MOP/DOP Selectivity | MOP/KOP Selectivity |
| 14-O-Methyloxymorphone | -H | -OCH₃ | 0.10 | 48 | 102 |
| 14-Methoxymetopon | -CH₃ | -OCH₃ | 0.09 | 114 | 148 |
| 5-Benzyl-14-O-methyloxymorphone | -CH₂Ph | -OCH₃ | 0.13 | 128 | 182 |
N-Substitution Effects
The substituent on the nitrogen atom at position 17 is a critical determinant of a morphinan derivative's functional activity, dictating whether the compound will act as an agonist, an antagonist, or have a mixed agonist-antagonist profile. researchgate.net The prototypical N-methyl group, as found in morphine and levorphanol (B1675180), is generally associated with potent agonist activity.
Replacing the N-methyl group with larger alkyl or aralkyl groups can significantly alter the pharmacological properties. For example, substitution with an N-phenethyl group in the morphine and oxymorphone series has been shown to be highly favorable for improving affinity and selectivity at the MOP receptor and enhancing agonist potency. researchgate.net Conversely, the introduction of an N-allyl or N-cyclopropylmethyl group often imparts antagonist properties, as exemplified by naloxone and naltrexone, respectively. nih.gov However, this is not a universal rule, as some N-cyclopropylmethyl substituted 14-alkoxymorphinans have been found to act as potent antinociceptive agents. researchgate.netresearchgate.net The nature of the N-substituent, in combination with modifications at other positions like C-14, plays a complex role in determining the ultimate efficacy of the ligand. nih.gov
| Parent Compound | N-Substituent | Resulting Compound | Primary Activity Profile |
| Morphine | -CH₃ | Morphine | μ-Agonist |
| Morphine | -CH₂CH=CH₂ | Nalorphine | μ-Antagonist/κ-Agonist |
| Oxymorphone | -CH₃ | Oxymorphone | μ-Agonist |
| Oxymorphone | -CH₂CH=CH₂ | Naloxone | Opioid Antagonist |
| Oxymorphone | -CH₂-cyclopropyl | Naltrexone | Opioid Antagonist |
| Morphine | -CH₂CH₂Ph | N-Phenethylnormorphine | Potent μ-Agonist |
Stereochemical Influence on Receptor Binding and Selectivity
The interaction between morphinan ligands and opioid receptors is highly stereospecific. The naturally occurring and most active opioids, such as (-)-morphine and levorphanol, possess a specific absolute configuration. For decades, it was a well-established principle that only the levorotatory (-) enantiomers of morphinans exhibit significant opioid activity, while their dextrorotatory (+) counterparts are generally inactive at opioid receptors. acsh.org For example, the (+) isomer of morphine is devoid of analgesic activity and does not bind to opioid receptors. acsh.org
This strict stereochemical requirement has been a cornerstone of opioid SAR. However, recent research has challenged this long-standing rule. In a notable example, the replacement of the oxygen atom in the 4,5-ether bridge (the E-ring) of morphine with a methylene (B1212753) (CH₂) group to create carbamorphine led to an unexpected discovery. Both the (-) and (+) enantiomers of carbamorphine were found to be biologically active and interact with the μ-opioid receptor. acsh.org The (-) isomer displayed potency comparable to morphine, while the (+) isomer exhibited analgesic properties. This finding suggests that altering the E-ring can change the binding mode of the ligand within the receptor, thereby relaxing the strict stereochemical preference typically observed for morphinan compounds. acsh.org This highlights the intricate relationship between the three-dimensional structure of a ligand and its ability to productively engage with the complex topography of the opioid receptor binding pocket.
Pharmacological Mechanisms and Molecular Interactions of L 3 Hydroxy N Methylmorphinan Dihydrate in Vitro and Pre Clinical
Opioid Receptor Ligand Binding and Functional Activity
Levorphanol's primary mechanism of action involves its interaction with the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). elsevierpure.comnih.gov It demonstrates a strong affinity for all three of these receptor types, acting as a full agonist. medcentral.comnih.gov
Levorphanol (B1675180) is a full opioid agonist that is relatively selective for the mu-opioid receptor (MOR). drugs.comnih.gov Its principal therapeutic effect, analgesia, is mediated through its agonist activity at MORs located in the central nervous system. drugs.comboehringer-ingelheim.com By binding to these receptors, levorphanol modulates the transmission and perception of pain. boehringer-ingelheim.com Like other full mu-opioid agonists, there is no ceiling effect for its analgesic properties. drugs.comnih.gov In preclinical studies, levorphanol has demonstrated high affinity for the mu-opioid receptor. nih.gov Research indicates its G-protein signaling bias at a number of mu-opioid receptor splice variants, which may contribute to a diminished respiratory depression profile compared to morphine at equianalgesic doses. nih.govwustl.edu
In addition to its significant mu-opioid receptor activity, levorphanol also functions as an agonist at both kappa-opioid receptors (KOR) and delta-opioid receptors (DOR). elsevierpure.comnih.govmedcentral.com It is considered a full agonist at the kappa receptor. nih.gov Preclinical studies have confirmed that levorphanol has a strong affinity for both delta and kappa opioid receptors. nih.govnih.gov This broad spectrum of activity at all three major opioid receptor subtypes distinguishes it from many other opioids and contributes to its complex pharmacological effects. elsevierpure.commedcentral.com
In vitro binding assays have quantified levorphanol's affinity for the different opioid receptor subtypes. These studies reveal a high affinity for all three receptors, with a particularly strong affinity for the mu-opioid receptor. nih.govnih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Mu-Opioid Receptor (MOR) | 0.21 ± 0.02 |
| Kappa-Opioid Receptor (KOR) | 2.3 ± 0.3 |
| Delta-Opioid Receptor (DOR) | 4.2 ± 0.6 |
This table presents the inhibitory constant (Ki) values, which indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. nih.gov
In functional assays, levorphanol acts as a full agonist at most mu-opioid receptor subtypes and the delta-opioid receptor. nih.gov At the kappa-opioid receptor, it has been shown to be a partial agonist in some functional assays, stimulating binding to about half the level of a full KOR agonist. nih.gov
Non-Opioid Receptor Modulations
Beyond its interactions with opioid receptors, levorphanol's pharmacological profile is characterized by its effects on other crucial neurotransmitter systems.
Levorphanol is a potent N-methyl-d-aspartate (NMDA) receptor antagonist. elsevierpure.comnih.govnih.gov The NMDA receptor is a glutamate (B1630785) receptor that plays a key role in synaptic plasticity and pain transmission. medcentral.com Prolonged activation of NMDA receptors is associated with neuropathic pain states. medcentral.com By antagonizing this receptor, levorphanol can modulate pain pathways that are not addressed by traditional opioids, which may explain its efficacy in neuropathic pain. medcentral.comnih.gov This NMDA receptor antagonism is a property it shares with methadone, though some evidence suggests levorphanol is a more potent antagonist. nih.govamegroups.cn
There is evidence to suggest that levorphanol inhibits the reuptake of both serotonin (B10506) and norepinephrine, functioning as a serotonin-norepinephrine reuptake inhibitor (SNRI). elsevierpure.commedcentral.comnih.gov These neurotransmitters are integral to the descending pain-modulating pathways in the central nervous system. medcentral.com By increasing the synaptic availability of serotonin and norepinephrine, levorphanol can enhance the body's own pain-suppressing mechanisms. ontosight.ai This dual action of opioid agonism and SNRI activity may contribute to its effectiveness in treating complex pain conditions. medcentral.com
In Vitro and Ex Vivo Models for Pharmacological Characterization
In vitro and ex vivo models are indispensable tools for the detailed pharmacological characterization of compounds like L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE, commonly known as levorphanol. These experimental systems allow for the precise examination of molecular interactions and metabolic pathways in a controlled environment, providing foundational knowledge of a compound's pharmacodynamics and pharmacokinetics.
Receptor Binding Assays
Receptor binding assays are fundamental in vitro techniques used to determine the affinity of a ligand, such as levorphanol, for specific receptors. These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes containing the receptor of interest and then measuring the displacement of the radioligand by the test compound. The results are often expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity.
Research has demonstrated that levorphanol exhibits high affinity for all three classical opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govnih.govwustl.edu Studies using Chinese Hamster Ovary (CHO) cells expressing these receptors have shown that levorphanol's affinity is greatest for the mu-opioid receptor (MOR), followed by the delta-opioid receptor (DOR), and then the kappa-opioid receptor (KOR). nih.gov Furthermore, levorphanol binds with similar low nanomolar affinities to various full-length MOR splice variants, which share identical binding pockets. nih.gov One study categorized levorphanol among opioids with the highest binding affinity for the human mu-opioid receptor, with a Kᵢ value of less than 1 nM. zenodo.org
| Receptor | Kᵢ (nM) |
|---|---|
| MOR-1 (Mu) | 0.9 ± 0.1 |
| DOR-1 (Delta) | 2.2 ± 0.3 |
| KOR-1 (Kappa) | 4.1 ± 0.5 |
This table presents the binding affinities (Kᵢ) of levorphanol for the classical opioid receptors as determined in competitive binding assays using CHO cell membranes. Data sourced from a 2020 pharmacological characterization study. nih.gov
Functional Activity Assays
Beyond determining binding affinity, functional activity assays are crucial for characterizing whether a compound acts as an agonist (activator), antagonist (blocker), or partial agonist at a receptor. These assays measure the biological response initiated by the ligand-receptor interaction.
A common method is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins, a key step in the signaling cascade of G-protein-coupled receptors like the opioid receptors. In these assays, levorphanol has been shown to be a full agonist at most mu-opioid receptor subtypes and the delta-opioid receptor, meaning it elicits a maximal response comparable to standard agonists. nih.govnih.gov Specifically, against the MOR-1 and DOR-1 receptors, levorphanol produced a full response. nih.gov However, at the kappa-opioid receptor (KOR-1), it acts as a partial agonist, stimulating G-protein binding to only about half the level of a standard KOR agonist. nih.gov An exception was noted with the MOR-1O splice variant, where levorphanol behaved as a partial agonist. nih.govwustl.edu
Another important functional assay measures β-arrestin2 recruitment. This pathway is also activated by opioid receptors but is associated with different cellular outcomes than the G-protein pathway, including receptor desensitization and certain adverse effects. Studies reveal that levorphanol displays very little activity in β-arrestin2 recruitment assays. nih.govnih.govwustl.edu This preference for G-protein signaling over β-arrestin recruitment indicates a functional bias. nih.govnih.gov Such G-protein signaling bias is a characteristic that distinguishes its pharmacological profile from other opioids like morphine. nih.gov
| Assay | Receptor | Activity | EC₅₀ (nM) | Eₘₐₓ (% of Standard) |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | MOR-1 | Full Agonist | 1.1 ± 0.3 | 104 ± 4 |
| DOR-1 | Full Agonist | 4.9 ± 1.1 | 101 ± 6 | |
| KOR-1 | Partial Agonist | 11.3 ± 1.8 | 56 ± 3 | |
| β-arrestin2 Recruitment | MOR-1 | Partial Agonist | 14.8 ± 3.1 | 30 ± 2 |
This table summarizes the functional activity of levorphanol at opioid receptors. EC₅₀ represents the concentration for 50% of maximal effect, and Eₘₐₓ represents the maximal effect relative to a standard agonist. Data sourced from a 2020 study. nih.gov
Hepatic Microsome Models for Biotransformation Studies
Hepatic microsomes are vesicles of endoplasmic reticulum isolated from the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov These models are widely used in preclinical studies to investigate the metabolic fate of a compound (biotransformation). hyphadiscovery.com Drug metabolism is typically divided into Phase I (modification reactions like oxidation and demethylation) and Phase II (conjugation reactions like glucuronidation) pathways, which aim to make compounds more water-soluble for excretion. nih.gov
For morphinan-based compounds, key metabolic pathways include N-demethylation (a Phase I reaction) and glucuronidation at the 3-hydroxy position (a Phase II reaction). Studies on dextromethorphan (B48470), a structurally related compound, have utilized human liver microsomes to identify the specific CYP enzymes responsible for its metabolism. clinpgx.orgnih.gov Dextromethorphan N-demethylation to 3-methoxymorphinan is catalyzed by the CYP3A subfamily, primarily CYP3A4. clinpgx.org Given the structural similarity, it is plausible that the N-demethylation of levorphanol to its metabolite, (-)-3-hydroxymorphinan (norlevorphanol), is also mediated by CYP3A4 in human liver microsomes. The formation of this metabolite has been confirmed in human urine samples. painphysicianjournal.com
The primary metabolic pathway for levorphanol is glucuronidation at the phenolic 3-hydroxyl group. This Phase II conjugation reaction can be effectively studied in hepatic microsome models when supplemented with the necessary cofactor, UDP-glucuronic acid (UDPGA). hyphadiscovery.com The presence of levorphanol glucuronide as a major metabolite is supported by the common practice of treating urine samples with β-glucuronidase to hydrolyze the conjugate back to free levorphanol before analysis. painphysicianjournal.com
Analytical and Spectroscopic Characterization Methodologies for L 3 Hydroxy N Methylmorphinan Dihydrate
Spectroscopic Techniques for Structural Elucidation
While specific experimental ¹H and ¹³C NMR data for L-3-hydroxy-N-methylmorphinan dihydrate are not widely available in the surveyed scientific literature, NMR spectroscopy remains a principal tool for the structural elucidation of such complex organic molecules.
A theoretical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenolic ring, the N-methyl group, and the numerous aliphatic protons of the rigid morphinan (B1239233) skeleton. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would be instrumental in confirming the connectivity and stereochemistry of the fused ring system.
Similarly, a ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the polycyclic structure, and the N-methyl carbon. This technique is essential for confirming the carbon backbone of the molecule.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features, including the presence of hydroxyl groups from the phenol (B47542) and water molecules, the protonated amine, and the aromatic ring.
The presence of water of hydration would be evidenced by broad absorption bands in the O-H stretching region. The phenolic hydroxyl group also contributes to this region. The protonated tertiary amine (N-H+) gives rise to characteristic absorptions, while C-H stretches for both aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the aromatic ring, further confirm the molecular identity.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Water of Hydration, Phenolic -OH | 3500 - 3200 | Strong, Broad |
| N-H Stretch | Protonated Tertiary Amine | 2700 - 2250 | Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic | 3000 - 2850 | Medium-Strong |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed, which would typically show a prominent protonated molecular ion [M+H]⁺ for the levorphanol (B1675180) base at a mass-to-charge ratio (m/z) of approximately 258.19.
The fragmentation of morphinan alkaloids is well-characterized and often involves cleavage of the piperidine (B6355638) ring (the nitrogen-containing ring). This leads to the formation of characteristic fragment ions that are diagnostic for this class of compounds.
Table 2: Expected Key Ions in the Mass Spectrum of the L-3-hydroxy-N-methylmorphinan Cation
| m/z (approx.) | Ion | Description |
|---|---|---|
| 258.19 | [M+H]⁺ | Protonated molecular ion of the levorphanol base |
| 257.18 | [M]⁺˙ | Molecular ion (in EI-MS) |
| 201.13 | [M-C₃H₈N]⁺ | Fragment resulting from cleavage of the piperidine ring |
Crystallographic Analysis for Solid-State Structure Determination
The solid-state structure, including the precise spatial arrangement of atoms and intermolecular interactions, is determined using crystallographic methods. This is particularly important for a hydrated salt, as it defines the role of the water molecules and the counter-ion in the crystal lattice.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. While the specific crystal structure of this compound has not been detailed in widespread literature, extensive studies on the morphinan class of compounds have revealed a remarkable consistency in their crystallographic properties. nih.govacs.orgresearchgate.net
Systematic investigations of at least 12 different morphinane structures, including free bases, salts, and their hydrates, have shown that they consistently crystallize in the orthorhombic space group P2₁2₁2₁. nih.govacs.orgresearchgate.net This suggests a strong templating effect from the rigid and chiral morphinan skeleton, which dictates the molecular packing. acs.org It is therefore highly probable that this compound also adopts this crystal system and space group.
Table 3: General Crystallographic Properties for Morphinane Structures
| Parameter | Description |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
The crystal structure of a hydrate (B1144303) is stabilized by a network of hydrogen bonds. In morphinan hydrates, the incorporation of water molecules leads to the formation of higher-dimensional and more complex hydrogen bond networks compared to their anhydrous counterparts. nih.govacs.orgresearchgate.net The water molecules act as crucial bridges, connecting the morphinan cations and tartrate anions into a stable three-dimensional framework. Key hydrogen bond donors in the structure are the phenolic hydroxyl group, the protonated tertiary amine (N-H+), and the water molecules themselves. Acceptors include the oxygen atoms of the phenolic group, the tartrate anion, and the water molecules.
The L-3-hydroxy-N-methylmorphinan cation possesses a rigid pentacyclic skeleton. This inherent rigidity severely restricts its conformational freedom. The fusion of the rings results in a characteristic, non-planar "T-shaped" conformation that is a hallmark of the morphinan family of opioids. The specific dihedral angles defined by the atoms of the fused rings lock the molecule into this specific shape, which is critical for its interaction with opioid receptors.
Chromatographic and Other Analytical Methods
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of L-3-HYDROXY-N-METHYLMORPHINAN. ontosight.ai This method is widely employed in pharmaceutical analysis due to its high sensitivity and specificity. ontosight.ai The technique separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. ontosight.aimdpi.com
For the analysis of L-3-HYDROXY-N-METHYLMORPHINAN, reversed-phase HPLC (RP-HPLC) is commonly utilized. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. An HPLC system coupled with an ultraviolet (UV) detector is often used for the analysis of drugs like L-3-HYDROXY-N-METHYLMORPHINAN. nih.gov More advanced systems may employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers even greater sensitivity and specificity, particularly for analyzing biological samples. painphysicianjournal.comnih.gov
The development of a specific HPLC method involves optimizing several parameters to achieve a good separation with sharp, symmetric peaks. nih.gov Key parameters include the type of column, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), the flow rate, and the detection wavelength. ijpqa.comnih.gov The retention time, which is the time it takes for the analyte to pass through the column, is a characteristic identifier for the compound under specific conditions. nih.gov
Method validation is performed to ensure the analytical procedure is accurate, precise, linear, and robust. ijpqa.com Calibration curves are generated using known concentrations of a reference standard to quantify the amount of L-3-HYDROXY-N-METHYLMORPHINAN in a sample. ontosight.ai The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. mdpi.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3) |
| Detection | UV at 240 nm |
| Flow Rate | 1.0 mL/min |
| Linearity Range | 1 - 100 µg/mL |
Polarimetry
Polarimetry is an analytical technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral, or optically active, compound. This measurement, known as optical rotation, is a fundamental physical property of enantiomers. L-3-HYDROXY-N-METHYLMORPHINAN is an optical isomer, and its stereochemical identity is crucial to its properties. nih.gov Polarimetry is therefore essential for distinguishing it from its dextrorotatory counterpart, dextrorphan. painphysicianjournal.comnih.gov
The specific rotation is a characteristic value for a chiral compound and is calculated from the observed rotation under standardized conditions of concentration, path length, temperature, and light wavelength. The "L-" in the compound's name signifies that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise), which is recorded as a negative (-) value.
The analysis confirms the enantiomeric purity of the substance, which is a critical quality attribute for pharmaceutical applications. The specific optical rotation is a key specification in the monograph of the compound.
| Parameter | Value |
|---|---|
| Specific Optical Rotation [α] | -56° |
| Temperature | 20°C |
| Wavelength | Sodium D-line (589 nm) |
| Concentration (c) | 3 g/100mL |
| Solvent | Absolute Alcohol |
Data sourced from PubChem CID 5359272. nih.gov
Utility as a Reference Standard
This compound serves as a crucial reference standard in the pharmaceutical industry. A reference standard is a highly purified and well-characterized material used as a benchmark for analytical purposes. noramco.com The United States Food and Drug Administration requires that reference standards be of the highest quality to ensure the identity, strength, and quality of drug substances and products. noramco.com
The utility of this compound as a reference standard is multifaceted:
Identity Confirmation: It is used in qualitative tests to confirm that the substance in a sample is indeed L-3-HYDROXY-N-METHYLMORPHINAN by comparing its analytical properties (e.g., retention time in HPLC, spectroscopic data) to that of the standard.
Quantitative Analysis (Assay): In quantitative analyses, the reference standard is used to create calibration curves to accurately determine the concentration of the active pharmaceutical ingredient (API) in a drug product. ontosight.ai
Method Validation: Analytical methods, such as HPLC, are validated using the reference standard to demonstrate their accuracy, precision, and linearity. ijpqa.com
Impurity Profiling: It can be used to identify and quantify impurities in the drug substance or finished product. Sometimes, related compounds or potential degradation products are also required as reference standards. purisys.com
Pharmaceutical primary standards of L-3-HYDROXY-N-METHYLMORPHINAN are available from various suppliers of certified reference materials. sigmaaldrich.comacanthusresearch.com These standards are accompanied by a Certificate of Analysis that details their purity and characterization data, ensuring their suitability for regulatory and quality control purposes. noramco.com
Computational Chemistry and Molecular Modeling Applications in L 3 Hydroxy N Methylmorphinan Dihydrate Research
Quantum Mechanical Calculations for Structural Insights
Quantum mechanical (QM) methods are employed to understand the electronic structure and properties of molecules with high accuracy. These calculations are crucial for determining molecular geometries, vibrational frequencies, and various electronic properties that govern molecular interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. DFT is applied to study the electronic properties of drug molecules and their interactions with receptors, providing a level of chemical accuracy that is often unattainable with simpler models. nih.gov
In the context of morphinan (B1239233) research, DFT has been utilized to establish relationships between the molecular structure of compounds with a morphine core and their binding affinity to opioid receptors. nih.gov One study employed the B3LYP/6-31G(**) level of theory to calculate wave functions and local reactivity indices. nih.gov Such calculations allow for the determination of properties like local electronic chemical potential, hardness, and electrophilicity. nih.gov These computed indices can then be correlated with experimental binding affinities to generate interaction pharmacophores for different receptor subtypes (μ, δ, and κ), offering a microscopic view of the mechanisms that regulate binding and selectivity. nih.gov By applying DFT, researchers can gain a deeper understanding of the electronic characteristics of L-3-HYDROXY-N-METHYLMORPHINAN that are critical for its biological activity.
Table 1: Application of DFT in Morphinan Research
| Computational Method | Calculated Properties | Application in Research |
|---|---|---|
| DFT (B3LYP/6-31G(**)) | - Wave functions
| - Correlating molecular structure with opioid receptor binding affinity
|
Molecular Docking and Dynamics Simulations for Receptor Interaction Elucidation
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as L-3-HYDROXY-N-METHYLMORPHINAN, and a macromolecular target, typically a protein receptor. These methods are vital for understanding the structural basis of a drug's mechanism of action.
Molecular docking studies on N-methylmorphinan analogues with the µ-opioid receptor (MOR) have revealed a conserved binding mode. The aromatic ring of the morphinan structure is typically embedded within a hydrophobic pocket formed by several amino acid residues. A crucial and conserved interaction involves the phenolic hydroxyl group at position 3, which participates in a water-mediated hydrogen-bonding network with the residue Histidine 297 (H297). Furthermore, the basic nitrogen of the morphinan scaffold forms a charge-enhanced hydrogen bond with a key residue, Aspartate 147 (D147).
MD simulations complement docking studies by providing insights into the dynamic nature of these interactions over time, helping to confirm the stability of the predicted binding poses and revealing subtle conformational changes in both the ligand and the receptor upon binding.
Table 2: Key Ligand-Receptor Interactions for Morphinans at the µ-Opioid Receptor
| Morphinan Moiety | Receptor Residue/Region | Type of Interaction |
|---|---|---|
| Basic Nitrogen (N17) | Aspartate 147 (D147) | Charge-enhanced hydrogen bond |
| Phenolic Hydroxyl (at C3) | Histidine 297 (H297) | Water-mediated hydrogen bond |
| Aromatic Ring | M151, V236, I296, V300 | Hydrophobic interactions |
The specific orientation of a ligand within the receptor's binding pocket is highly sensitive to steric factors. Computational studies have shown that modifications to the morphinan skeleton can lead to steric clashes with receptor residues, significantly impacting binding affinity. For example, in studies of certain N-methylmorphinan-6-ones, the 6-keto group can cause a steric clash with the residue Valine 300 (V300). The removal of this carbonyl function to a CH2 group depletes this steric clash, which can explain an observed improvement in binding affinity for the modified compound. This highlights the importance of steric compatibility between the ligand and the receptor for optimal binding.
Solid-State Computational Modeling
Solid-state computational modeling focuses on understanding the structure and properties of crystalline materials. For a compound like L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE, these methods are essential for investigating its crystalline form, particularly the role and stability of the water molecules in its hydrated structure.
The presence of water molecules in a crystal lattice can significantly alter the physical and chemical properties of a pharmaceutical compound. Computational modeling, in conjunction with experimental techniques, has been used to systematically investigate hydrate (B1144303) formation in morphinanes.
Studies have employed computational dehydration modeling to propose structures for hydrated forms that are difficult to characterize experimentally. These models are then validated by comparing predicted powder X-ray diffraction (PXRD) patterns with experimental data. Furthermore, static 0 K lattice energy calculations are performed to assess the thermodynamic stability of different hydrated and anhydrous forms. These calculations can provide estimates for the enthalpic stabilization of a hydrate relative to its anhydrous counterpart. For a series of morphinanes, this enthalpic stabilization was estimated to be between 5.7 to 25.6 kJ mol⁻¹. researchgate.netresearchgate.net Such computational investigations provide crucial kinetic, thermodynamic, and structural information to understand the principles governing hydrate formation and stability. researchgate.net
Table 3: Computational Approaches in Hydrate Stability Research
| Computational Technique | Purpose | Key Findings/Outputs |
|---|---|---|
| Computational Dehydration Modeling | To propose crystal structures for transient or unstable hydrate phases. | - Structure models for morphine hydrochloride dihydrate.
|
| Static 0 K Lattice Energy Calculations | To estimate the thermodynamic stability of different crystal forms (hydrates vs. anhydrates). | - Qualitative agreement with experimental heat of transformation.
|
Computational Dehydration Modeling
Computational chemistry and molecular modeling serve as powerful tools in the investigation of the dehydration processes of pharmaceutical hydrates, offering molecular-level insights that are often difficult to obtain through experimental methods alone. In the context of this compound research, computational dehydration modeling can elucidate the mechanisms, kinetics, and structural transformations that occur upon water removal. These in silico approaches are critical for understanding the stability of the hydrated form and for predicting the structure of potential anhydrous phases. acs.orgcam.ac.uk
Molecular dynamics (MD) simulations are a primary technique employed to model the dehydration process. acs.org These simulations can track the movement of individual atoms and molecules over time, providing a dynamic picture of how water molecules leave the crystal lattice. By simulating the system at various temperatures and humidity levels, researchers can observe the initiation and propagation of dehydration. For instance, MD simulations can reveal whether dehydration proceeds via a homogeneous or heterogeneous mechanism, and can identify specific crystallographic faces where water loss is more likely to occur. acs.org
Two common approaches in MD-based dehydration modeling include the random removal of water molecules at set intervals or the simulation of a crystal slab with a vacuum interface to allow for the physical diffusion of water molecules away from the crystal surface. acs.org The latter method more closely mimics a real-world dehydration scenario. These simulations can follow the structural changes in real-time and have been used to identify intermediate amorphous phases that may form during the transition from a hydrate to an anhydrate. researchgate.net
The insights gained from these computational models are vast. They can help in understanding the intricate diffusion and nucleation behavior of water molecules within the crystal. acs.org Furthermore, computational dehydration can be instrumental in predicting the crystal structures of the resulting anhydrous forms, which may be challenging to characterize experimentally, especially if they are unstable or exist only within a narrow range of conditions. nih.gov For morphinane compounds, which are structurally related to L-3-HYDROXY-N-METHYLMORPHINAN, computational dehydration modeling has been successfully used to propose structures for new anhydrous and dihydrate phases. nih.gov
The table below illustrates the kind of data that can be generated from computational dehydration modeling of a hypothetical dihydrate crystal, showcasing key parameters that are often investigated.
| Parameter | Description | Example Finding |
| Dehydration Mechanism | The pathway by which water molecules are removed from the crystal lattice. | Face-specific dehydration observed, with water molecules diffusing along channels within the crystal structure. acs.org |
| Unit Cell Volume Change | The change in the volume of the crystal's unit cell upon dehydration. | A shrinkage of the unit cell volume by approximately 5% was observed upon the loss of water. researchgate.net |
| Intermediate Phases | Transient crystalline or amorphous forms that appear during the dehydration process. | An intermediate amorphous phase was identified during the computational dehydration of ampicillin trihydrate. researchgate.net |
| Predicted Anhydrate Structure | The computationally determined crystal structure of the anhydrous form. | A potential crystal structure for an anhydrous form was derived from computational dehydration modeling. nih.gov |
| Energy of Dehydration | The calculated energy required to remove water molecules from the crystal lattice. | The enthalpic stabilization of the hydrate form was estimated to be between 5.7 and 25.6 kJ/mol relative to the most stable anhydrate. nih.gov |
In addition to MD simulations, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the energies associated with different hydration states and the interaction energies between the host molecule and water. This information is crucial for understanding the thermodynamic stability of the hydrate and for predicting the likelihood of dehydration under specific conditions. By combining various computational techniques with experimental data, a comprehensive understanding of the dehydration behavior of this compound can be achieved. nih.gov
Q & A
Q. How can forced degradation studies inform stability protocols for this compound?
Q. What computational approaches predict the impact of salt form (tartrate vs. hydrochloride) on bioavailability?
Q. How do polymorphic forms of this compound affect its pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
